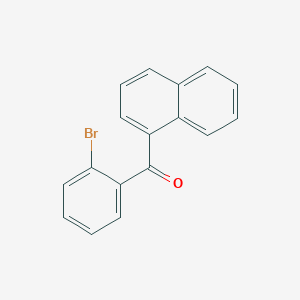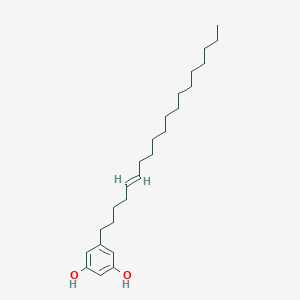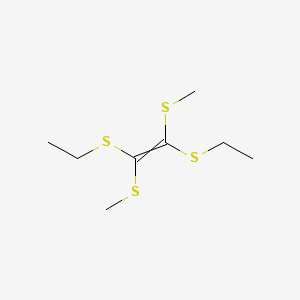![molecular formula C11H16O2 B14350333 [2-(Butan-2-yl)phenyl]methaneperoxol CAS No. 91528-45-9](/img/structure/B14350333.png)
[2-(Butan-2-yl)phenyl]methaneperoxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Butan-2-yl)phenyl]methaneperoxol is a chemical compound known for its unique structure and properties. It belongs to the class of organic peroxides, which are compounds containing an oxygen-oxygen single bond. These compounds are often used in various industrial and chemical processes due to their ability to act as radical initiators.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Butan-2-yl)phenyl]methaneperoxol typically involves the reaction of [2-(Butan-2-yl)phenyl]methanol with hydrogen peroxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of stabilizers is also common to prevent decomposition during storage and handling.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by the presence of metal catalysts.
Reduction: The compound can be reduced to its corresponding alcohol, [2-(Butan-2-yl)phenyl]methanol, using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Metal catalysts like iron or copper salts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of [2-(Butan-2-yl)phenyl]methanol.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
[2-(Butan-2-yl)phenyl]methaneperoxol has several applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Investigated for its potential role in oxidative stress studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to generate radicals.
Industry: Utilized in the production of polymers and as a bleaching agent in the paper and textile industries.
Mécanisme D'action
The mechanism of action of [2-(Butan-2-yl)phenyl]methaneperoxol involves the generation of free radicals through the homolytic cleavage of the oxygen-oxygen bond. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Benzoyl peroxide: Another organic peroxide used as a radical initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Di-tert-butyl peroxide: Commonly used in polymerization reactions.
Uniqueness: [2-(Butan-2-yl)phenyl]methaneperoxol is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate radicals under mild conditions makes it particularly valuable in various chemical processes.
Propriétés
Numéro CAS |
91528-45-9 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
1-butan-2-yl-2-(hydroperoxymethyl)benzene |
InChI |
InChI=1S/C11H16O2/c1-3-9(2)11-7-5-4-6-10(11)8-13-12/h4-7,9,12H,3,8H2,1-2H3 |
Clé InChI |
COYRXVFZBOXDER-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=CC=C1COO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14350273.png)


![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)
![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)

![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)


![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)


